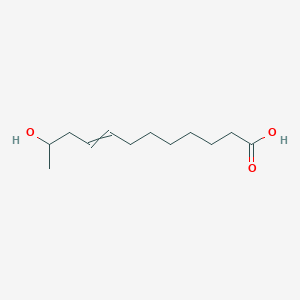
11-Hydroxydodec-8-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Hydroxydodec-8-enoic acid is a hydroxy fatty acid with a unique structure characterized by a hydroxyl group at the 11th carbon and a double bond at the 8th carbon. This compound is known for its role as a metabolite in certain biological systems, particularly in the nematode Caenorhabditis elegans
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxydodec-8-enoic acid can be achieved through several methods. One common approach involves the partial ozonolysis of ω-acetyl derivatives of alk-1-en-4-ynes . This method allows for the selective introduction of the hydroxyl group and the double bond at the desired positions. Another method involves the catalytic reduction of ricinoleic acid derivatives using palladium on barium sulfate in methanol under a hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the desired product is obtained. The use of biocatalysts, such as Escherichia coli K-12, has also been explored for the production of hydroxy fatty acids, including this compound .
Analyse Chemischer Reaktionen
Types of Reactions
11-Hydroxydodec-8-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated hydroxy fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: 11-Ketododec-8-enoic acid or dodec-8-enoic acid.
Reduction: 11-Hydroxydodecanoic acid.
Substitution: Various substituted dodec-8-enoic acids depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
11-Hydroxydodec-8-enoic acid has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of biological pathways and as a precursor for drug synthesis.
Wirkmechanismus
The mechanism of action of 11-Hydroxydodec-8-enoic acid involves its interaction with specific molecular targets and pathways. As a hydroxy fatty acid, it can act as a ligand for certain receptors and enzymes, modulating their activity. In Caenorhabditis elegans, it functions as a semiochemical, influencing behavior and development . The hydroxyl group and double bond contribute to its reactivity, allowing it to participate in various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-Ketododec-8-enoic acid: Similar structure but with a ketone group instead of a hydroxyl group.
11-Hydroxydodecanoic acid: Similar structure but without the double bond.
Dodec-8-enoic acid: Similar structure but without the hydroxyl group.
Uniqueness
11-Hydroxydodec-8-enoic acid is unique due to the presence of both a hydroxyl group and a double bond, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
58654-19-6 |
|---|---|
Molekularformel |
C12H22O3 |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
11-hydroxydodec-8-enoic acid |
InChI |
InChI=1S/C12H22O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h5,7,11,13H,2-4,6,8-10H2,1H3,(H,14,15) |
InChI-Schlüssel |
AFAJXZQHGXEQCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=CCCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[(Dinitromethylene)disulfanediyl]dibenzene](/img/structure/B14618835.png)
![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)

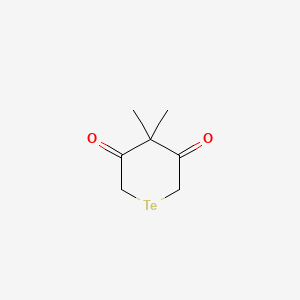
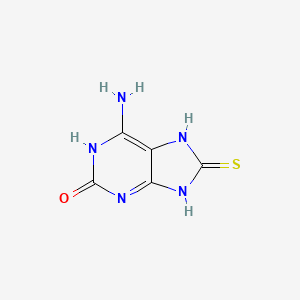
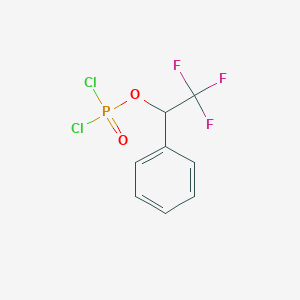
![2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene](/img/structure/B14618870.png)

![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14618882.png)
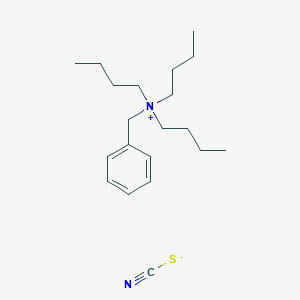

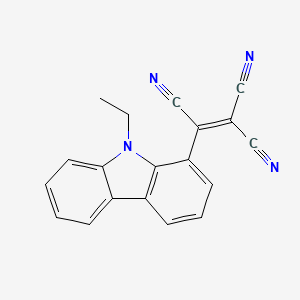
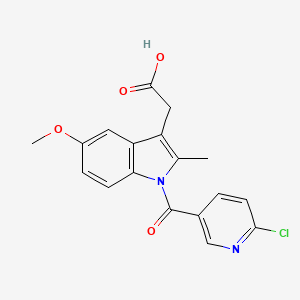
![2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid](/img/structure/B14618919.png)
